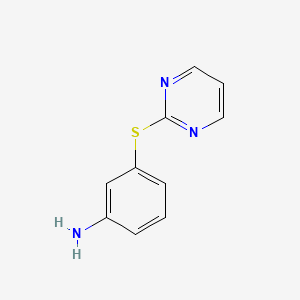

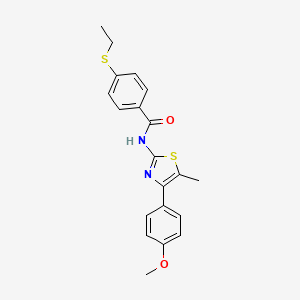

3-(Pyrimidin-2-ylthio)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Pyrimidin-2-ylthio)aniline is a chemical compound with the formula C10H9N3S . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including this compound, involves various methods. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a copper-catalyzed cyclization of ketones with nitriles . A more eco-friendly synthesis involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of this compound, like other pyrimidine derivatives, is likely to be influenced by these structural characteristics.Chemical Reactions Analysis

Pyrimidine derivatives, including this compound, can undergo various chemical reactions. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .科学的研究の応用

1. Anticancer and Antimicrobial Applications

Compounds related to 3-(Pyrimidin-2-ylthio)aniline, such as pyridin-3-yl pyrimidines and anilino-pyrimidines, have been studied for their potential as anticancer and antimicrobial agents. For instance, Pan et al. (2014) synthesized a series of pyridin-3-yl pyrimidines and found that some compounds exhibited potent Bcr-Abl inhibitory activity, suggesting their potential as anticancer agents (Pan et al., 2014). Similarly, Ali et al. (2003) developed 6-anilinopyrazolo[3,4-d]pyrimidin-4-ones, which showed promising activities against Gram-positive bacteria, highlighting their potential as antimicrobial agents (Ali et al., 2003).

2. Chemical Synthesis and Molecular Docking

The chemical synthesis and molecular docking of pyrimidin-2-ylthio compounds have been explored for various applications. Quan et al. (2013) demonstrated that pyrimidin-2-yl sulfonates can be coupled with anilines to produce a wide array of C2-aryloxy- and arylaminopyrimidines, which could have potential applications in medicinal chemistry and drug design (Quan et al., 2013).

3. Antifungal Activity

Wang et al. (2018) synthesized novel pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties, which exhibited significant antifungal activities against Botrytis cinerea and Sclerotinia sclerotiorum, indicating the potential of these compounds in antifungal applications (Wang et al., 2018).

4. Antibacterial Screening

Khan et al. (2015) conducted antibacterial and antifungal screenings of pyrimidine derivatives synthesized by electrochemical methods, revealing significant activity against various bacteria and fungi, further showcasing the broad-spectrum potential of these compounds (Khan et al., 2015).

5. Protein Kinase Inhibitory Activity

Wang et al. (2004) evaluated a series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines for their ability to inhibit cyclin-dependent kinases (CDKs), finding some analogues to be potent CDK2 and CDK4 inhibitors with anti-proliferative activity against human tumor cell lines (Wang et al., 2004).

作用機序

Target of Action

It is known that pyrimidine derivatives have been associated with inhibitory responses against certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . These targets play crucial roles in the inflammatory response and are often the focus of anti-inflammatory drug development.

Mode of Action

It has been observed that a water-soluble derivative of a similar compound, 3-(pyrimidin-2-ylthio) groups substituted zn (ii) phthalocyanine (n-mp3), effectively binds to ct-dna via noncovalent binding mode . This suggests that 3-(Pyrimidin-2-ylthio)aniline may interact with its targets in a similar manner, leading to changes in their function.

Biochemical Pathways

Given the potential targets of pyrimidine derivatives, it can be inferred that the compound may influence pathways related to inflammation and immune response .

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound may have potential antimicrobial and anticancer applications due to its strong dna binding activity .

将来の方向性

Research on pyrimidine derivatives, including 3-(Pyrimidin-2-ylthio)aniline, is ongoing. Future research could focus on developing novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, the development of new synthetic methods, especially those that can synthesize these structures from the same starting materials, is very meaningful .

生化学分析

Biochemical Properties

It is known that pyrimidine derivatives have a wide range of biological and clinical applications . They are involved in various biochemical reactions and interact with several enzymes, proteins, and other biomolecules . For instance, a study on a water-soluble derivative of 3-(Pyrimidin-2-ylthio)aniline, n-MP3, revealed its interaction with DNA .

Cellular Effects

It is known that pyrimidine derivatives can have significant effects on various types of cells and cellular processes . For example, n-MP3, a derivative of this compound, has been shown to bind effectively to CT-DNA, potentially influencing cell function .

Molecular Mechanism

Studies on n-MP3, a derivative of this compound, have shown that it binds to CT-DNA via a noncovalent binding mode . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

It is known that pyrimidine derivatives can have long-term effects on cellular function .

Metabolic Pathways

Pyrimidine metabolism is a conserved process in all living organisms and is necessary to maintain cellular fundamental functions

特性

IUPAC Name |

3-pyrimidin-2-ylsulfanylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-8-3-1-4-9(7-8)14-10-12-5-2-6-13-10/h1-7H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWDDPIXCCRMSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC2=NC=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2797342.png)

![2-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2797344.png)

![N-[(1S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2797347.png)

![2-(4-{2-Cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid](/img/structure/B2797354.png)

![(3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2797357.png)

![N-(benzo[d]thiazol-6-yl)-3-methoxy-2-naphthamide](/img/structure/B2797359.png)

![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2797363.png)